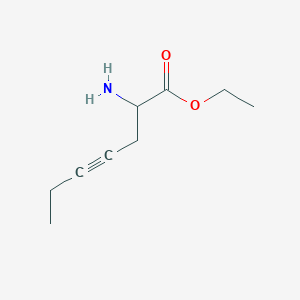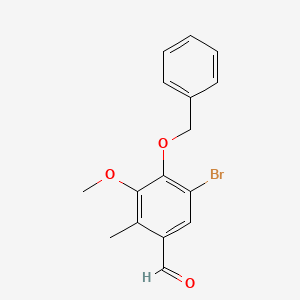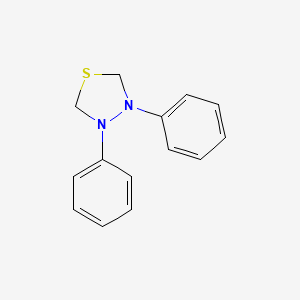![molecular formula C13H16 B12640163 {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene CAS No. 920750-21-6](/img/structure/B12640163.png)
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene is an organic compound characterized by a cyclopentene ring substituted with a methyl group and a benzene ring attached to the cyclopentene ring via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methylation: The cyclopentene ring is then methylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Benzylation: The final step involves the attachment of the benzene ring via a methylene bridge. This can be accomplished through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: The benzene ring in this compound can undergo electrophilic aromatic substitution reactions. Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Formation of benzyl alcohol, benzaldehyde, or benzoic acid.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and materials.
Mecanismo De Acción
The mechanism of action of {[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentylbenzene: Similar structure but lacks the methyl group on the cyclopentene ring.
Methylcyclopentane: Lacks the benzene ring and has a fully saturated cyclopentane ring.
Benzylcyclopentane: Similar structure but with a fully saturated cyclopentane ring.
Uniqueness
{[(1S)-1-Methylcyclopent-2-en-1-yl]methyl}benzene is unique due to the presence of both a cyclopentene ring and a benzene ring, providing a combination of reactivity and stability that is not found in the similar compounds listed above. This unique structure allows for diverse chemical transformations and applications in various fields.
Propiedades
Número CAS |
920750-21-6 |
|---|---|
Fórmula molecular |
C13H16 |
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
[(1S)-1-methylcyclopent-2-en-1-yl]methylbenzene |
InChI |
InChI=1S/C13H16/c1-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-5,7-9H,6,10-11H2,1H3/t13-/m0/s1 |
Clave InChI |
IUNWKPJROQYNFW-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@]1(CCC=C1)CC2=CC=CC=C2 |
SMILES canónico |
CC1(CCC=C1)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Propenamide, N-[3-[[5-fluoro-4-[[4-(2-methoxyethoxy)phenyl]amino]-2-pyrimidinyl]amino]phenyl]-](/img/structure/B12640100.png)
![N-[5-(2-chlorobenzoyl)-4-(3-chlorophenyl)thiophen-2-yl]-2-(4-ethylsulfonylphenyl)acetamide](/img/structure/B12640102.png)
![3-butyl-5-(3,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12640109.png)
![2-Thiazolecarboxylic acid, 4-[5-(4-oxocyclohexyl)-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-, ethyl ester](/img/structure/B12640121.png)

![1H-Pyrazolo[4,3-h]quinazoline-3-carboxamide, 4,5-dihydro-8-[[2-methoxy-5-(4-methyl-1-piperazinyl)phenyl]amino]-1-methyl-](/img/structure/B12640134.png)
![3-[1-(4-Ethoxyanilino)ethylidene]oxolan-2-one](/img/structure/B12640142.png)

![Spiro[2H-1-benzoxecin-5(6H),2'(3'H)-furan], 3,4,4',5',7,8-hexahydro-10-Methoxy-](/img/structure/B12640146.png)
![[4-[1-(1H-imidazol-5-yl)ethyl]-2-methylpyridin-3-yl]methanol](/img/structure/B12640148.png)

![1-[2-(2-Hydroxyethoxy)ethyl]-2,2,4-trimethyl-1,2-dihydroquinolin-7-ol](/img/structure/B12640162.png)

